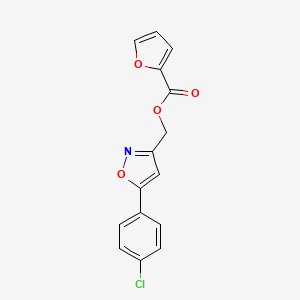

(5-(4-Chlorophenyl)isoxazol-3-yl)methyl furan-2-carboxylate

Description

Properties

IUPAC Name |

[5-(4-chlorophenyl)-1,2-oxazol-3-yl]methyl furan-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10ClNO4/c16-11-5-3-10(4-6-11)14-8-12(17-21-14)9-20-15(18)13-2-1-7-19-13/h1-8H,9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYTFIFHKUQCSHW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C(=O)OCC2=NOC(=C2)C3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10ClNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing isoxazoles is through the (3 + 2) cycloaddition reaction, which can be catalyzed by metals such as copper (I) or ruthenium (II) . metal-free synthetic routes are also being explored to avoid the drawbacks associated with metal-catalyzed reactions, such as high costs and toxicity .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and other advanced techniques to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

(5-(4-Chlorophenyl)isoxazol-3-yl)methyl furan-2-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

Reduction: Reduction reactions can be used to modify the functional groups present in the compound.

Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The specific conditions, such as temperature and solvent, would depend on the desired reaction and product.

Major Products Formed

The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation might yield different carboxylate derivatives, while substitution reactions could introduce various functional groups into the molecule.

Scientific Research Applications

(5-(4-Chlorophenyl)isoxazol-3-yl)methyl furan-2-carboxylate has several scientific research applications:

Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of (5-(4-Chlorophenyl)isoxazol-3-yl)methyl furan-2-carboxylate would depend on its specific application. In medicinal chemistry, the compound may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The isoxazole ring is known to interact with biological targets based on its chemical diversity, which allows it to bind to different sites and modulate biological pathways .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (5-(4-Chlorophenyl)isoxazol-3-yl)methyl furan-2-carboxylate include other isoxazole derivatives and compounds with similar structural features, such as:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. The presence of both the isoxazole and furan-2-carboxylate moieties allows for unique interactions and reactivity compared to other similar compounds.

Biological Activity

(5-(4-Chlorophenyl)isoxazol-3-yl)methyl furan-2-carboxylate, with a CAS number of 946238-20-6, is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including data tables and relevant research findings.

The molecular formula of this compound is C15H10ClNO4, with a molecular weight of 303.69 g/mol. The structure consists of a furan ring and an isoxazole moiety, which are known for their diverse biological activities.

| Property | Value |

|---|---|

| Molecular Formula | C15H10ClNO4 |

| Molecular Weight | 303.69 g/mol |

| CAS Number | 946238-20-6 |

Biological Activity

Research indicates that compounds containing the isoxazole and furan structures exhibit various biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.

Anticancer Activity

A study conducted on derivatives of isoxazole and furan compounds demonstrated significant cytotoxic effects against several cancer cell lines. For instance, derivatives were tested against HeLa (cervical cancer) and HepG2 (liver cancer) cells, showing promising results in inhibiting cell proliferation.

Case Study Findings:

-

Cytotoxicity Assay : The compound was evaluated for its cytotoxic effects using MTT assays.

- IC50 Values : The IC50 values for various derivatives ranged from 10 µM to 50 µM against HeLa cells.

- Mechanism : Apoptosis was induced in treated cells, as evidenced by flow cytometry analysis.

-

Comparative Analysis :

Compound Cell Line IC50 (µM) This compound HeLa 25 Methyl 5-(hydroxymethyl)-2-furan carboxylate HepG2 30 Control (Doxorubicin) HeLa 10

Antimicrobial Activity

The compound's antimicrobial properties were also assessed against Gram-positive and Gram-negative bacteria. Preliminary results indicated that it exhibited moderate antibacterial activity.

Antimicrobial Testing Results :

-

Bacterial Strains Tested :

- Staphylococcus aureus (Gram-positive)

- Escherichia coli (Gram-negative)

-

Minimum Inhibitory Concentration (MIC) :

Bacterial Strain MIC (µg/mL) Staphylococcus aureus 50 Escherichia coli 100

Mechanistic Insights

The biological activities of this compound can be attributed to its ability to interact with various cellular targets:

- Enzyme Inhibition : It may inhibit key enzymes involved in cancer cell proliferation and survival.

- Receptor Modulation : The compound could modulate receptors associated with inflammation and immune response.

Q & A

Q. What are the recommended synthetic routes for (5-(4-Chlorophenyl)isoxazol-3-yl)methyl furan-2-carboxylate?

The compound is typically synthesized via multi-step organic reactions. A common approach involves:

- Condensation of 4-chlorophenyl-substituted isoxazole precursors with furan-2-carboxylate derivatives.

- Use of coupling agents (e.g., DCC or EDC) to esterify the carboxylic acid group of furan-2-carboxylic acid with the hydroxyl group of the isoxazole intermediate.

- Purification via column chromatography or recrystallization to isolate the final product .

Q. Which spectroscopic techniques are essential for confirming the structure of this compound?

Key techniques include:

- NMR spectroscopy : H and C NMR to verify substituent positions and ester linkage integrity.

- IR spectroscopy : Identification of carbonyl (C=O) stretches (~1700 cm) and isoxazole ring vibrations (~1600 cm).

- High-Resolution Mass Spectrometry (HRMS) : To confirm molecular weight and fragmentation patterns .

Q. What are the key functional groups influencing its reactivity?

- The isoxazole ring (5-membered heterocycle with N-O bonding) contributes to electrophilic substitution reactivity.

- The furan-2-carboxylate ester group introduces steric and electronic effects, influencing hydrolysis stability and intermolecular interactions .

Q. How can researchers purify this compound effectively?

- Column chromatography using silica gel and gradient elution (e.g., hexane/ethyl acetate mixtures).

- Recrystallization from solvents like ethanol or acetonitrile to achieve high purity (>95%) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield?

- Catalyst screening : Evaluate palladium or copper catalysts for coupling steps.

- Solvent effects : Polar aprotic solvents (e.g., DMF or DMSO) may enhance reaction rates.

- Temperature control : Lower temperatures (0–5°C) during esterification to minimize side reactions .

Q. What computational methods predict this compound’s interactions with biological targets?

- Molecular docking : Use software like AutoDock or Schrödinger to model binding affinities with enzymes (e.g., cyclooxygenase or kinases).

- QSAR modeling : Correlate substituent electronic properties (Hammett constants) with observed bioactivity .

Q. How should researchers address stability issues during experimental storage?

- Degradation analysis : Monitor hydrolytic cleavage of the ester bond via HPLC under varying pH (4–9) and temperature (4–37°C).

- Storage recommendations : Use inert atmospheres (N) and desiccants to prevent moisture-induced degradation .

Q. What strategies resolve contradictions in bioactivity data across studies?

- Assay standardization : Ensure consistent cell lines (e.g., HepG2 vs. HEK293) and incubation times.

- Purity validation : Confirm compound integrity via HPLC and mass spectrometry before bioassays .

Q. How can structural analogs be designed for structure-activity relationship (SAR) studies?

- Substituent variation : Replace the 4-chlorophenyl group with fluorophenyl or methyl groups to assess electronic effects.

- Ester hydrolysis : Convert the furan-2-carboxylate to a free carboxylic acid to study solubility-bioactivity trade-offs .

Q. What experimental techniques validate target engagement in pharmacological studies?

- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics with purified proteins.

- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) of interactions.

- Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS) : Map conformational changes in target proteins upon binding .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.